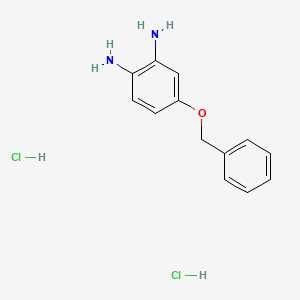

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride

Description

Properties

IUPAC Name |

4-phenylmethoxybenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.2ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-8H,9,14-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIQSEDZEHPKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598595 | |

| Record name | 4-(Benzyloxy)benzene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-18-8 | |

| Record name | 4-(Benzyloxy)benzene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 4-(benzyloxy)benzene-1,2-diamine dihydrochloride?

An In-depth Technical Guide to the Physical Properties of 4-(Benzyloxy)benzene-1,2-diamine Dihydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-(benzyloxy)benzene-1,2-diamine dihydrochloride, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its characterization and handling.

Introduction and Compound Profile

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride is an aromatic amine derivative valued for its role as a versatile building block in the synthesis of heterocyclic compounds, particularly benzimidazoles, which are significant scaffolds in medicinal chemistry. The presence of the benzyloxy group offers a handle for further modification or deprotection strategies, while the vicinal diamines are primed for cyclization reactions. The dihydrochloride salt form generally confers greater stability and improved solubility in aqueous media compared to its free base, which is a critical consideration for reaction setup and biological assays.

Key Identifiers:

-

Chemical Name: 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride

-

Synonyms: 4-Benzyloxy-o-phenylenediamine Dihydrochloride, 4-(Phenylmethoxy)-1,2-benzenediamine Dihydrochloride[1][2]

Core Physical Properties

The physical characteristics of a compound are foundational to its application, dictating storage, handling, and formulation. Below is a summary of the known physical properties of 4-(benzyloxy)benzene-1,2-diamine dihydrochloride.

| Property | Value | Source(s) |

| Appearance | Brown to Black Solid | [1][2] |

| Storage | -20°C Freezer, Under Inert Atmosphere | [1][2] |

| Solubility | Soluble in water | [4][5] |

Note: Solubility data is inferred from the general properties of similar amine dihydrochloride salts, which are typically water-soluble.

Spectroscopic Characterization: A Validating Framework

Structural elucidation and purity assessment are paramount. The following sections detail the expected outcomes from standard spectroscopic techniques. It is important to note that the available detailed spectroscopic data primarily pertains to the free base, 4-(benzyloxy)benzene-1,2-diamine (CAS: 41927-17-7). The dihydrochloride salt will exhibit spectral shifts, particularly in ¹H NMR due to the protonation of the amine groups, but the core structural signals will remain consistent.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the molecular structure by mapping the chemical environment of protons. For the free base, characteristic signals are well-defined.

Expected Chemical Shifts (Free Base):

-

Aromatic Protons (δ 6.8 - 7.5 ppm): Signals in this region correspond to the protons on both the phenylenediamine and the benzyl rings. The specific splitting patterns are influenced by the substitution pattern.[6]

-

Benzyloxy Methylene Protons (-OCH₂-) (δ 4.9 - 5.1 ppm): These two protons typically appear as a sharp singlet, as they are chemically equivalent and adjacent to a non-proton-bearing oxygen atom.[6]

-

Amine Protons (-NH₂): These protons usually present as a broad signal due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary depending on the solvent and concentration.[6]

For the dihydrochloride salt, the amine protons will be shifted downfield significantly and may appear as a broader signal due to their association with the chloride ions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expected Chemical Shift Regions:

-

Aromatic Carbons: ~110-160 ppm

-

Benzyloxy Methylene Carbon (-OCH₂-): ~70 ppm

-

Carbons bonded to Nitrogen (-C-NH₂): These are typically shielded and appear in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and can provide structural information through fragmentation patterns.

-

Free Base (C₁₃H₁₄N₂O): The expected molecular ion peak (M+) would be observed at an m/z ratio corresponding to its molecular weight of approximately 214.26 g/mol .[6][7]

-

Dihydrochloride Salt (C₁₃H₁₆Cl₂N₂O): In ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 215.1, corresponding to the free base cation. The full mass of the dihydrochloride salt (287.18 g/mol ) is typically not observed as a single entity in solution-based ionization techniques.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Absorption Bands (Free Base):

-

N-H Stretching (3300-3500 cm⁻¹): Primary amines typically show two distinct bands in this region.[6]

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): This indicates the presence of the aromatic rings.[6]

-

C-O Ether Stretching: A strong band is expected in the region of 1200-1250 cm⁻¹ (aryl-alkyl ether).

Experimental Workflows and Protocols

To ensure data integrity, standardized protocols are essential. The following are generalized methodologies for acquiring the spectroscopic data discussed.

Protocol: Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in which the dihydrochloride salt is soluble.

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Caption: NMR Spectroscopy Experimental Workflow.

Protocol: Sample Preparation for Mass Spectrometry (ESI-MS)

-

Solvent Selection: Use a high-purity solvent compatible with ESI-MS, such as methanol or acetonitrile.

-

Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL.

-

Dilution: Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the appropriate solvent. A small amount of formic acid may be added to promote ionization.

-

Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or LC injection.

Caption: Mass Spectrometry Experimental Workflow.

Safety and Handling

Adherence to safety protocols is non-negotiable when handling chemical reagents.

-

Hazards: This compound is classified as causing skin irritation and serious eye irritation.[8][9] It may also cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[8][10]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[8][10] Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (-20°C).[1][2]

References

-

Supporting information - The Royal Society of Chemistry. [Link]

-

4-(Benzyloxy)benzene-1,2-diamine | C13H14N2O | CID 13162239 - PubChem. [Link]

-

4-Methoxybenzene-1,2-diamine dihydrochloride - PubChem. [Link]

-

4 - Supporting Information. [Link]

-

4-Benzyloxy-1,2-phenylenediamine dihydrochloride - BuyersGuideChem. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

4-methoxybenzene-1,2-diamine dihydrochloride - ChemBK. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. [Link]

-

1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

1,4-Dibenzyloxybenzene - the NIST WebBook. [Link]

-

3-(Benzyloxy)benzene-1,2-diamine | C13H14N2O | CID 4401288 - PubChem. [Link]

-

1,2-Benzenediamine - the NIST WebBook. [Link]

-

(PDF) (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl] - ResearchGate. [Link]

-

1,2-Benzenediol - the NIST WebBook. [Link]

-

Benzene, 1,4-dimethoxy- - the NIST WebBook. [Link]

Sources

- 1. 4-Benzyloxy-1,2-phenylenediamine Dihydrochloride | 41927-18-8 [chemicalbook.com]

- 2. 4-Benzyloxy-1,2-phenylenediamine Dihydrochloride | 41927-18-8 [amp.chemicalbook.com]

- 3. 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride,(CAS# 41927-18-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. chembk.com [chembk.com]

- 5. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Benzyloxy)benzene-1,2-diamine | 41927-17-7 | Benchchem [benchchem.com]

- 7. 4-(Benzyloxy)benzene-1,2-diamine | C13H14N2O | CID 13162239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(Benzyloxy)benzene-1,2-diamine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride is a fine chemical intermediate that serves as a important building block in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry and drug development. Its molecular structure, featuring a benzyloxy group and a vicinal diamine on a benzene ring, offers a versatile scaffold for the construction of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in the pharmaceutical industry.

Physicochemical Properties

The dihydrochloride salt of 4-(benzyloxy)benzene-1,2-diamine is typically a brown to black solid.[1] It is advisable to store the compound in a freezer at -20°C under an inert atmosphere to ensure its stability.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride | [2] |

| CAS Number | 41927-18-8 | [2] |

| Molecular Formula | C₁₃H₁₆Cl₂N₂O | [2] |

| Molecular Weight | 287.18 g/mol | [2] |

| Appearance | Brown to Black Solid | [1] |

| Storage | -20°C, under inert atmosphere | [1] |

| Free Base CAS Number | 41927-17-7 | [3] |

| Free Base Molecular Formula | C₁₃H₁₄N₂O | [3] |

| Free Base Molecular Weight | 214.26 g/mol | [3] |

Synthesis of 4-(Benzyloxy)benzene-1,2-diamine Dihydrochloride

The most common and direct route for the synthesis of 4-(benzyloxy)benzene-1,2-diamine is through the reduction of its corresponding nitroaromatic precursor, 4-(benzyloxy)-2-nitroaniline.[4] This transformation can be achieved through various reduction methods, with catalytic hydrogenation being a prevalent and efficient approach.[4]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines the reduction of 4-(benzyloxy)-2-nitroaniline to the free diamine, followed by its conversion to the dihydrochloride salt.

Step 1: Reduction of 4-(Benzyloxy)-2-nitroaniline

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-(benzyloxy)-2-nitroaniline in a solvent such as ethanol or ethyl acetate.[4]

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a pressurized system) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the catalyst is carefully removed by filtration through a pad of celite. The filtrate, containing the crude 4-(benzyloxy)benzene-1,2-diamine, is concentrated under reduced pressure.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude 4-(benzyloxy)benzene-1,2-diamine in a minimal amount of a suitable organic solvent, such as diethyl ether or methanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or concentrated HCl in methanol) with stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any remaining impurities, and then dried under vacuum to yield 4-(benzyloxy)benzene-1,2-diamine dihydrochloride.

Caption: General scheme for the synthesis of benzimidazoles.

Potential Therapeutic Areas

While specific drugs directly synthesized from 4-(benzyloxy)benzene-1,2-diamine dihydrochloride are not extensively documented in publicly available literature, the structural motifs it enables are found in compounds investigated for a range of therapeutic applications:

-

Antimicrobial Agents: Derivatives of benzyloxy-diamines have been explored for their antimicrobial properties. For instance, N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines have been synthesized and evaluated for their activity against Staphylococcus aureus and Mycobacterium smegmatis. [4]* Anti-inflammatory and Analgesic Agents: Some sources suggest that 4-(benzyloxy)benzene-1,2-diamine dihydrochloride itself may be useful as an analgesic, antihypertensive, and anti-inflammatory agent. [1]* Anticancer Agents: The benzimidazole core is present in numerous anticancer drugs. The ability to introduce the benzyloxy group allows for the modulation of properties that could be beneficial for anticancer activity.

-

Antiviral and Antihypertensive Agents: The broader class of benzimidazole derivatives has shown promise in the development of antiviral and antihypertensive medications. [5]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. [6]* Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. [6]* Storage: Store in a cool, dry, and dark place, as recommended. [3]* In case of contact: In case of skin or eye contact, rinse immediately with plenty of water. [7]

Conclusion

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. Its synthesis from readily available starting materials and its utility in constructing privileged medicinal chemistry scaffolds like benzimidazoles make it a compound of significant interest to researchers in drug discovery and development. Further exploration of derivatives of this compound may lead to the identification of novel therapeutic agents for a variety of diseases.

References

-

MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available at: [Link]

-

PubChem. 4-(Benzyloxy)benzene-1,2-diamine | C13H14N2O | CID 13162239. Available at: [Link]

- Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Available at: [Link]

-

Taylor & Francis Online. 4-nitroaniline – Knowledge and References. Available at: [Link]

-

PubMed Central. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Available at: [Link]

-

MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available at: [Link]

- Google Patents. CN102863363A - Method for hydrogenation reduction of 4-thiophenyl-2-nitroaniline through raney nickel.

-

Bibliomed. SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. Available at: [Link]

-

NIH. Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. 41927-17-7|4-(Benzyloxy)benzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 4. 4-(Benzyloxy)benzene-1,2-diamine | 41927-17-7 | Benchchem [benchchem.com]

- 5. patents.justia.com [patents.justia.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Signature of 4-(Benzyloxy)benzene-1,2-diamine: A Technical Guide

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

4-(Benzyloxy)benzene-1,2-diamine is a versatile trifunctional molecule, serving as a critical building block in the synthesis of high-value compounds, particularly in medicinal chemistry and materials science.[1] Its structure, featuring two nucleophilic amino groups and a modifiable benzyloxy moiety, allows for diverse chemical transformations. Accurate and unambiguous structural confirmation is paramount for any research and development involving this intermediate. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and validate the structure of 4-(benzyloxy)benzene-1,2-diamine. The causality behind data acquisition choices and the logic of spectral interpretation are emphasized to provide a field-proven framework for researchers.

The overall workflow for the spectroscopic characterization of a synthesized compound like 4-(benzyloxy)benzene-1,2-diamine is a systematic process. It begins with isolating the pure compound, followed by a multi-technique analysis to build a comprehensive and self-validating structural profile.

Table 1: Summary of ¹H NMR Spectroscopic Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Benzyl Aromatic (5H) | ~7.5 - 7.3 | Multiplet (m) | 5H | Protons on an unsubstituted phenyl ring, deshielded by aromatic ring current. |

| Diamine Aromatic (3H) | ~6.8 - 6.6 | Multiplet (m) | 3H | Protons on the electron-rich diamine ring are more shielded compared to the benzyl ring protons. [1] |

| Benzyloxy Methylene (-OCH₂-) | ~5.1 - 4.9 | Singlet (s) | 2H | Protons are adjacent to an electronegative oxygen atom, causing a downfield shift. Appears as a singlet as there are no adjacent protons. [1] |

| Amine (-NH₂) | Broad Signal | Broad Singlet (br s) | 2H | Amine protons undergo rapid chemical exchange, leading to signal broadening. The chemical shift is variable and dependent on solvent and concentration. [1] |

The spectrum clearly resolves the five protons of the benzyl group from the three protons on the highly substituted diaminobenzene ring. The sharp singlet for the benzyloxy methylene protons is a key diagnostic signal, confirming the ether linkage. The broadness of the amine signals is characteristic and confirms the presence of the -NH₂ groups.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. Standard acquisition involves proton decoupling, which results in a spectrum of sharp singlets, simplifying analysis by removing C-H splitting. The chemical shift of each carbon is highly sensitive to its electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on the same spectrometer.

-

Acquisition: Select a ¹³C acquisition experiment with proton decoupling. A wider spectral width (0-200 ppm) is required. A significantly larger number of scans is necessary (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

Data Presentation & Interpretation

While an experimental spectrum was not available in the cited literature, a predicted ¹³C NMR spectrum can be constructed based on established chemical shift ranges for analogous structures. [2][3][4]The molecule has 13 carbon atoms, but due to symmetry in the benzyl group (C2'/C6' and C3'/C5' are equivalent), a total of 11 distinct signals are expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C4 (C-O) | 145 - 155 | Aromatic carbon attached to the ether oxygen; highly deshielded. |

| C1, C2 (C-N) | 135 - 145 | Aromatic carbons attached to nitrogen atoms. |

| C1' (Benzyl ipso-C) | 136 - 138 | Quaternary carbon of the benzyl ring attached to the ether oxygen. |

| C4' (Benzyl para-C) | 128 - 129 | |

| C2', C6' (Benzyl ortho-C) | 127 - 128 | Aromatic carbons of the benzyl ring. Chemical shifts are typical for monosubstituted benzene. |

| C3', C5' (Benzyl meta-C) | 126 - 127 | |

| C5, C6 | 115 - 125 | Aromatic carbons on the diamine ring. |

| C3 | 100 - 110 | Aromatic carbon ortho to two electron-donating amino groups, expected to be significantly shielded. |

| -OCH₂- | 69 - 71 | Aliphatic carbon attached to an electronegative oxygen, placing it in the typical range for ether methylene carbons. [2] |

This predicted data provides a robust template for validating an experimentally acquired spectrum, with the benzyloxy methylene carbon (~70 ppm) and the C-O attached aromatic carbon (~150 ppm) serving as key diagnostic peaks.

Infrared (IR) Spectroscopy

Trustworthiness & Rationale: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The principle is that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations. By identifying the absorption bands (peaks), one can confirm the presence of key functional groups like amines (-NH₂) and ethers (C-O-C).

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid 4-(benzyloxy)benzene-1,2-diamine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Ensure the ATR crystal is clean by taking a background scan.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Presentation & Interpretation

The IR spectrum provides a clear, self-validating confirmation of the key functional groups.

Table 3: Summary of Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Two distinct, sharp-to-medium bands confirm the presence of the primary amine groups. [5][6] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene rings. |

| < 3000 | C-H Stretch | Aliphatic C-H (-CH₂-) | Confirms the methylene group of the benzyloxy moiety. |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A medium-to-strong band further confirming the primary amine. [5] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands characteristic of the benzene ring skeletal vibrations. |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | A strong, prominent band confirming the ether linkage. [7] |

The presence of two bands in the N-H stretch region is definitive for a primary amine. This, combined with the strong C-O-C ether stretch, provides powerful evidence for the proposed structure.

Mass Spectrometry (MS)

Authoritative Grounding & Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's substructures. For this molecule, with a formula of C₁₃H₁₄N₂O, the expected monoisotopic mass is 214.11 Da. [8]High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing unequivocal proof of the molecular formula.

Experimental Protocol: MS Data Acquisition (EI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC-MS) inlet.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This high-energy method induces fragmentation, which is crucial for structural analysis.

-

Analysis: The generated ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Presentation & Interpretation

The mass spectrum will show a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is predictable and serves to validate the structure.

Table 4: Expected Key Ions in the Mass Spectrum

| m/z Value | Ion Structure | Fragmentation Pathway | Significance |

| 214 | [C₁₃H₁₄N₂O]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |

| 123 | [H₂N(H₂N)C₆H₃O]⁺ | Cleavage of the benzyl-oxygen bond. | Loss of the benzyl radical (•CH₂Ph). |

| 91 | [C₇H₇]⁺ | Cleavage of the O-CH₂ bond. | Formation of the highly stable tropylium cation. This is a classic signature for a benzyl group. |

| 77 | [C₆H₅]⁺ | Loss of H₂ from the tropylium ion. | Phenyl cation, also indicative of the benzyl moiety. [9] |

The most diagnostic fragmentation is the cleavage of the benzylic C-O bond, which is the weakest bond in the vicinity. This leads to the formation of a very stable tropylium ion at m/z 91, which is often the base peak (the most intense peak) in the spectrum of benzyl ethers. [10]

Conclusion

The structural characterization of 4-(benzyloxy)benzene-1,2-diamine is robustly achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of the essential amine and ether functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern, highlighted by the characteristic m/z 91 peak, that is perfectly consistent with the proposed structure. Together, these techniques provide a comprehensive and self-validating spectroscopic signature, ensuring the identity and purity of this important chemical intermediate for its intended application in research and development.

References

-

Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]

-

Zhang, L., et al. (2001). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 21(4), 536-538. Retrieved from [Link]

-

Flynn, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR: amines. Retrieved from [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Universidad de Alcalá. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)benzene-1,2-diamine. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern. Retrieved from [Link]

-

ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Retrieved from [Link]

Sources

- 1. 4-(Benzyloxy)benzene-1,2-diamine | 41927-17-7 | Benchchem [benchchem.com]

- 2. compoundchem.com [compoundchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-(Benzyloxy)benzene-1,2-diamine | C13H14N2O | CID 13162239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. whitman.edu [whitman.edu]

Solubility characteristics of 4-(benzyloxy)benzene-1,2-diamine dihydrochloride in common lab solvents.

An In-Depth Technical Guide to the Solubility Characteristics of 4-(benzyloxy)benzene-1,2-diamine dihydrochloride in Common Laboratory Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(benzyloxy)benzene-1,2-diamine dihydrochloride. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various common laboratory solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide a detailed, practical guide for empirical solubility determination. This guide is structured to empower the researcher with the knowledge to not only predict but also systematically quantify the solubility of this compound, a critical parameter in its application for synthesis and formulation.

Introduction to 4-(benzyloxy)benzene-1,2-diamine dihydrochloride

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride is an aromatic amine of significant interest in synthetic organic chemistry and medicinal chemistry.[1][2] Its structure, featuring a benzyloxy group on a phenylenediamine backbone, makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and potential therapeutic agents.[2] The dihydrochloride salt form of this diamine is common for improving stability and handling of the otherwise air-sensitive free base. Understanding the solubility of this compound is paramount for its effective use in reaction media, for purification, and for formulation in preclinical studies.

The solubility of a compound is not a fixed property but is dependent on the interplay of the physical and chemical properties of both the solute and the solvent.[3][4] For 4-(benzyloxy)benzene-1,2-diamine dihydrochloride, key structural features influencing its solubility include:

-

The Dihydrochloride Salt: The presence of two hydrochloride groups significantly increases the polarity of the molecule, suggesting a higher affinity for polar solvents.

-

Aromatic Rings: The benzene and benzyl rings are nonpolar and will contribute to solubility in less polar organic solvents.

-

Amine Groups: The two primary amine groups are protonated in the dihydrochloride form, allowing for strong hydrogen bonding with protic solvents.

-

Ether Linkage: The benzyloxy ether group can act as a hydrogen bond acceptor.

This guide will first delve into a theoretical prediction of its solubility across a spectrum of solvents and then provide a robust experimental workflow for its determination.

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

Due to the presence of the two hydrochloride salts, 4-(benzyloxy)benzene-1,2-diamine dihydrochloride is expected to be most soluble in polar protic solvents. These solvents can engage in strong ion-dipole interactions with the chloride ions and the protonated amine groups. Additionally, the hydroxyl groups of these solvents can act as hydrogen bond donors to the oxygen of the ether linkage and as hydrogen bond acceptors from the protonated amines.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

In polar aprotic solvents, the primary solute-solvent interactions will be dipole-dipole forces. While these solvents lack the ability to donate hydrogen bonds, their high dielectric constants can effectively solvate the ions of the dihydrochloride salt.[6][7] Therefore, moderate to good solubility is anticipated in solvents like DMSO and DMF. Acetonitrile, being less polar, may show lower solubility.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

The nonpolar nature of the two aromatic rings and the hydrocarbon portion of the benzyloxy group may suggest some affinity for nonpolar solvents. However, the highly polar nature of the dihydrochloride salt is expected to dominate, leading to very poor solubility in these solvents. The energy required to break the ionic interactions of the salt would not be compensated by the weak van der Waals forces with nonpolar solvents.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

Chlorinated solvents have a moderate polarity and can engage in dipole-dipole interactions. While they are not as effective as polar aprotic solvents at solvating salts, some partial solubility might be observed, particularly if the organic character of the molecule has a significant influence.

Experimental Determination of Solubility

A systematic approach to determining solubility is crucial for obtaining reliable and reproducible data. The following workflow outlines both qualitative and quantitative methods.

Workflow for Solubility Assessment

Caption: Workflow for determining the solubility of a compound.

Detailed Experimental Protocol

Materials:

-

4-(benzyloxy)benzene-1,2-diamine dihydrochloride

-

A selection of common laboratory solvents (see Table 1)

-

Analytical balance

-

Vortex mixer

-

Small vials or test tubes

-

Syringe filters (0.45 µm)

-

HPLC or UV-Vis spectrophotometer for quantitative analysis

Step-by-Step Procedure:

Part A: Qualitative Solubility Assessment

-

Accurately weigh approximately 5 mg of 4-(benzyloxy)benzene-1,2-diamine dihydrochloride into a small glass vial.

-

Add 0.5 mL of the selected solvent to the vial. This corresponds to a concentration of approximately 10 mg/mL.

-

Cap the vial and vortex vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution against a dark background.

-

Soluble: If the solution is completely clear with no visible solid particles.

-

Partially Soluble: If some solid has dissolved but undissolved particles remain.

-

Insoluble: If the solid appears largely unaffected.

-

-

Record the observations in a table.

Part B: Quantitative Solubility Determination (Example using HPLC)

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Generate a standard curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC. Plot the peak area versus concentration.

-

To determine the solubility in a test solvent, add an excess amount of the compound to a known volume of the solvent (e.g., 20 mg in 2 mL).

-

Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle, then carefully draw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the clear filtrate with the mobile phase used for HPLC analysis to bring the concentration within the range of the standard curve.

-

Analyze the diluted sample by HPLC and determine the peak area.

-

Using the standard curve, calculate the concentration of the diluted sample.

-

Multiply by the dilution factor to determine the concentration of the saturated solution, which is the solubility of the compound in that solvent at that temperature.

Factors Influencing Solubility

Several factors can affect the solubility of 4-(benzyloxy)benzene-1,2-diamine dihydrochloride:

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[4] For quantitative studies, it is crucial to control and report the temperature.

-

pH: As a dihydrochloride salt of a weak base, the pH of the solution will significantly impact the solubility. In acidic aqueous solutions, the amine groups will remain protonated, favoring solubility. As the pH increases towards the pKa of the amines, the free base will begin to precipitate, reducing the overall solubility.[5][8]

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for this highly polar salt.[5] A table of solvent polarities can be a useful reference.[9]

Tabulated Solubility Data

The following table provides a template for recording experimentally determined solubility data for 4-(benzyloxy)benzene-1,2-diamine dihydrochloride in a range of common laboratory solvents.

| Solvent | Solvent Class | Qualitative Solubility (at ~10 mg/mL) | Quantitative Solubility (mg/mL at 25°C) |

| Water | Polar Protic | To be determined | To be determined |

| Methanol | Polar Protic | To be determined | To be determined |

| Ethanol | Polar Protic | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | To be determined | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | To be determined | To be determined |

| Acetonitrile | Polar Aprotic | To be determined | To be determined |

| Acetone | Polar Aprotic | To be determined | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | To be determined | To be determined |

| Dichloromethane (DCM) | Chlorinated | To be determined | To be determined |

| Ethyl Acetate | Nonpolar Ester | To be determined | To be determined |

| Toluene | Nonpolar Aromatic | To be determined | To be determined |

| Hexane | Nonpolar Aliphatic | To be determined | To be determined |

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Retrieved from [Link]

-

SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Retrieved from [Link]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzene-1,2-diamine. PubChem Compound Database. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Aromatic Diamines. Retrieved from [Link]

-

Mitsui Fine Chemicals, Inc. (n.d.). Aromatic Amines. Retrieved from [Link]

-

De Gruyter. (2022). Influence of diamine structure on the properties of colorless and transparent polyimides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Scribd. (n.d.). Common Organic Solvents. Retrieved from [Link]

Sources

- 1. 4-Benzyloxy-1,2-phenylenediamine Dihydrochloride | 41927-18-8 [amp.chemicalbook.com]

- 2. 4-(Benzyloxy)benzene-1,2-diamine | 41927-17-7 | Benchchem [benchchem.com]

- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 4. byjus.com [byjus.com]

- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. scribd.com [scribd.com]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. Reagents & Solvents [chem.rochester.edu]

A Technical Guide to 4-(Benzyloxy)benzene-1,2-diamine: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary: This guide provides an in-depth analysis of 4-(benzyloxy)benzene-1,2-diamine, a pivotal intermediate in modern synthetic and medicinal chemistry. We will explore its chemical structure, nomenclature, and physicochemical properties. A detailed, field-tested protocol for its synthesis via the reduction of a nitroaromatic precursor is presented, with an emphasis on the rationale behind key experimental steps. Furthermore, this document elucidates the compound's significance as a versatile building block for constructing complex heterocyclic systems and discusses the role of its benzyloxy moiety as a key pharmacophore in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this high-value chemical entity.

Introduction: The Strategic Importance of Aryl-1,2-diamines

Aryl-1,2-diamines, also known as ortho-phenylenediamines, are a cornerstone class of organic intermediates. Their value is rooted in their ability to undergo condensation reactions with various dicarbonyl compounds to form a wide array of heterocyclic systems.[1] Among the most notable of these are benzimidazoles, a structural motif present in numerous pharmacologically active agents.[1] Beyond benzimidazoles, these diamines are precursors to other critical heterocyclic structures like quinoxalines and phenazines, which have extensive applications in medicinal chemistry.[1]

Within this class, 4-(benzyloxy)benzene-1,2-diamine (Figure 1) stands out due to its trifunctional nature. It possesses two nucleophilic amino groups poised for cyclization reactions and a benzyloxy group that is not only a common pharmacophore but can also be chemically modified, offering a versatile platform for structural diversification.[1]

Chemical Identity and Structure

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 4-(phenylmethoxy)benzene-1,2-diamine .[2] However, it is widely referred to by its common name, 4-(benzyloxy)benzene-1,2-diamine.

Key Identifiers:

-

Synonyms: 4-Benzyloxy-1,2-phenylenediamine, 1,2-Diamino-4-benzyloxybenzene, 4-(Benzyloxy)-o-phenylenediamine[3]

Molecular Structure

The molecule consists of a benzene ring substituted with two adjacent (ortho) amine groups at positions 1 and 2, and a benzyloxy group (-O-CH₂-Ph) at position 4.

Caption: 2D representation of 4-(benzyloxy)benzene-1,2-diamine.

Physicochemical and Spectroscopic Properties

The key properties of 4-(benzyloxy)benzene-1,2-diamine are summarized below. Spectroscopic data are representative and may vary based on experimental conditions.[1]

| Property | Value |

| Molecular Weight | 214.27 g/mol [1] |

| Appearance | Typically a solid[1] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~6.6-6.8 (m, 3H, Ar-H), ~5.0 (s, 2H, O-CH₂-Ar), ~3.5 (br s, 4H, -NH₂)[1] |

| ¹³C NMR (CDCl₃, δ ppm) | ~140-150 (Ar-C-O, Ar-C-N), ~127-129 (Ar-C of benzyl), ~105-120 (Ar-C), ~71 (O-CH₂)[1] |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretching), ~3030 (Ar C-H stretching), ~2850-2950 (Aliphatic C-H stretching), ~1200-1300 (C-O stretching)[1] |

Synthesis and Purification

Synthetic Strategy: The Rationale for Nitro Group Reduction

A common and highly effective strategy for the synthesis of 4-(benzyloxy)benzene-1,2-diamine is the reduction of its corresponding nitro precursor, 4-(benzyloxy)-2-nitroaniline.[1] This approach is favored for several reasons:

-

Precursor Accessibility: Nitroaromatics are often readily synthesized through well-established nitration reactions.

-

High-Yielding Reduction: The reduction of an aromatic nitro group to an amine is typically a high-yielding and clean transformation.

-

Chemoselectivity: Catalytic hydrogenation, the premier method for this reduction, is highly chemoselective. It reduces the nitro group without affecting the benzene rings or the benzyl ether linkage, which is critical for the integrity of the final product.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a self-validating system for the synthesis of the title compound. The endpoint is determined by the cessation of hydrogen uptake and confirmed by thin-layer chromatography (TLC), ensuring the reaction proceeds to completion.

Reagents and Equipment:

-

4-(Benzyloxy)-2-nitroaniline

-

Palladium on carbon (10% Pd/C), 50% wet

-

Ethanol or Ethyl Acetate (Anhydrous)

-

Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Buchner funnel, filter paper)

-

Celite® (diatomaceous earth)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(benzyloxy)-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.[1]

-

Inerting the Atmosphere: Carefully purge the flask with an inert gas (e.g., nitrogen or argon). This step is crucial to prevent the formation of potentially explosive mixtures of hydrogen and air.

-

Catalyst Addition: Under the inert atmosphere, add the 10% Pd/C catalyst (typically 5-10 mol% Pd). Rationale: The catalyst is pyrophoric and must be handled under an inert atmosphere to prevent ignition.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. Vigorously stir the suspension at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored in two ways:

-

Visual/Pressure: The consumption of hydrogen will be evident by the deflation of the balloon or a pressure drop in a hydrogenation apparatus. The reaction is typically complete when hydrogen uptake ceases.

-

Chromatography: Periodically (e.g., every hour), a sample can be carefully withdrawn, filtered through a small plug of Celite®, and analyzed by TLC to check for the disappearance of the starting material.

-

-

Workup - Catalyst Removal: Once the reaction is complete, purge the flask again with an inert gas to remove all hydrogen. Rationale: This is a critical safety step to prevent the dry, hydrogen-adsorbed catalyst from igniting upon exposure to air. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 4-(benzyloxy)benzene-1,2-diamine.

Applications in Drug Development and Medicinal Chemistry

Role as a Heterocyclic Precursor

The primary application of 4-(benzyloxy)benzene-1,2-diamine in drug development is its role as a precursor to complex heterocyclic scaffolds. The vicinal diamine functionality is a privileged structural element that readily undergoes cyclization reactions.[1] This allows for the synthesis of:

-

Benzimidazoles: Formed by reaction with carboxylic acids or aldehydes, this scaffold is found in a vast range of pharmaceuticals.

-

Quinoxalines: Synthesized by condensation with 1,2-dicarbonyl compounds.

-

Triazines: Can be formed through reactions leading to novel N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines, which have been investigated for their antimicrobial properties.[1]

The Benzyloxy Moiety as a Key Pharmacophore

Beyond its role as a protecting group, the benzyloxy substituent is a recognized pharmacophore that can significantly influence a molecule's biological activity.[1] Its incorporation has been a key feature in the development of various therapeutic agents:

-

Enzyme Inhibitors: Benzyloxy-substituted molecules have been designed as potent and selective inhibitors of monoamine oxidase B (MAO-B), a critical target in treating neurodegenerative diseases like Parkinson's.[1][4]

-

Receptor Agonists: The benzyloxy-benzylamino chemotype has been evolved to create potent and isoform-selective PPARα agonists, which are promising leads for treating retinal disorders such as diabetic retinopathy.[5]

-

Anticancer Agents: The broader class of benzene-1,2-diamines is used in the synthesis of intermediates for anticancer agents.[6]

Application Pathways Diagram

Caption: Key application pathways originating from the core scaffold.

Safety, Handling, and Storage

As with all chemicals, 4-(benzyloxy)benzene-1,2-diamine should be handled with appropriate care in a well-ventilated area, such as a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

-

Handling: Avoid inhalation of dust and prevent contact with skin and eyes.[7][8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[12] Keep away from incompatible materials such as strong oxidizing agents.[9]

Disclaimer: This information is for guidance only. An official, substance-specific Safety Data Sheet (SDS) must be consulted prior to any handling, storage, or use of this compound.

Conclusion

4-(Benzyloxy)benzene-1,2-diamine is more than a simple chemical; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined structure, reliable synthetic route, and, most importantly, its versatile reactivity make it an indispensable building block for creating novel heterocyclic compounds. The inherent biological relevance of its benzyloxy pharmacophore further enhances its value, positioning it as a key starting material in the quest for new and effective therapeutic agents.

References

- Benchchem. (n.d.). 4-(Benzyloxy)benzene-1,2-diamine.

-

PubChem. (n.d.). 4-(Benzyloxy)benzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2024). 1-(Benzyloxy)-N,N,N',N'-tetraisopropylphosphinediamine Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)benzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, H., et al. (2017). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. RSC Advances. Retrieved from [Link]

-

Wilson, C. G., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Methoxy-o-phenylenediamine (CAS 102-51-2). Retrieved from [Link]

-

Silversides, J. D., Sparke, A. E., & Archibald, S. J. (2006). N-(4-Nitrobenzyl)benzene-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Zhao, X., et al. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Benzene-1,2-diamine: A Comprehensive Overview. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

Sources

- 1. 4-(Benzyloxy)benzene-1,2-diamine | 41927-17-7 | Benchchem [benchchem.com]

- 2. 4-(Benzyloxy)benzene-1,2-diamine | C13H14N2O | CID 13162239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. angenechemical.com [angenechemical.com]

- 12. 3-(Benzyloxy)benzene-1,2-diaMine | 89521-55-1 [chemicalbook.com]

Role of the benzyloxy group as a protecting group in synthesis.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of multi-step organic synthesis, the judicious selection and deployment of protecting groups are paramount to achieving the desired molecular architecture. Among the arsenal of protective strategies available to the synthetic chemist, the benzyloxy group, commonly referred to as the benzyl (Bn) group, stands out as a robust and versatile tool. Its widespread use in the synthesis of complex molecules, from pharmaceuticals to natural products, is a testament to its reliability and adaptability. This guide provides a comprehensive overview of the core principles and practical applications of the benzyloxy group as a protecting group, with a focus on the causal relationships that underpin its successful implementation.

The Benzyloxy Group: A Profile of Stability and Selective Lability

The benzyloxy group offers a unique combination of stability and selective reactivity that makes it an invaluable asset in complex synthetic campaigns. Introduced as a benzyl ether, ester, or carbamate, it effectively masks the reactivity of hydroxyl, carboxylic acid, and amino functionalities, respectively.

Key Attributes:

-

Robustness: Benzyl-protected functional groups are stable to a wide array of reaction conditions, including many acidic and basic environments, organometallic reagents, and various redox manipulations.[1] This stability allows for extensive synthetic transformations on other parts of the molecule without compromising the protected group.

-

Selective Cleavage: Despite its stability, the benzyloxy group can be cleaved under specific and mild conditions, most notably through catalytic hydrogenolysis.[2] This unique mode of deprotection provides a high degree of orthogonality with many other common protecting groups.

-

Minimal Electronic Influence: The benzyl group is electronically neutral and does not significantly alter the reactivity of the parent molecule, a crucial factor in sensitive synthetic sequences.

-

Introduction of Chirality Avoided: The introduction of the achiral benzyl group does not create new stereogenic centers, simplifying product analysis.[3]

Protection of Hydroxyl Groups as Benzyl Ethers

The protection of alcohols as benzyl ethers is one of the most common applications of the benzyloxy group, particularly in carbohydrate and natural product synthesis.[3][4]

Introduction of the Benzyl Ether

The choice of benzylation method is dictated by the substrate's sensitivity to acidic or basic conditions.

This classical and widely used method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an SN2 reaction with a benzyl halide.[5]

-

Causality of Reagent Choice: A strong base, such as sodium hydride (NaH), is typically used to ensure complete deprotonation of the alcohol.[4] For substrates sensitive to strong bases or for selective monobenzylation of diols, milder bases like silver oxide (Ag₂O) are employed.[4] The choice of benzyl bromide (BnBr) over benzyl chloride (BnCl) is often preferred due to the better leaving group ability of bromide, leading to faster reaction rates. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to solvate the cation and accelerate the SN2 reaction.

Experimental Protocol: Benzylation of an Alcohol using Williamson Ether Synthesis [4]

-

Dissolve the alcohol (1.0 equiv) in anhydrous DMF or THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1-1.3 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction may require gentle heating (e.g., 40-50 °C) for less reactive alcohols.

-

Quench the reaction by carefully adding methanol to consume any excess NaH, followed by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

For substrates that are unstable under basic conditions, acid-catalyzed methods provide a valuable alternative. The use of benzyl trichloroacetimidate is a prominent example.[4]

-

Mechanism and Rationale: Benzyl trichloroacetimidate is activated by a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The protonated imidate is an excellent leaving group, facilitating the attack of the alcohol to form the benzyl ether. This method proceeds under mild, acidic conditions, preserving base-labile functionalities.[6]

Experimental Protocol: Benzylation using Benzyl Trichloroacetimidate [4]

-

Dissolve the alcohol (1.0 equiv) and benzyl trichloroacetimidate (1.5 equiv) in a dry, non-polar solvent (e.g., dichloromethane or a mixture of cyclohexane and dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, ~0.05-0.1 equiv) dropwise.

-

Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a solid base, such as sodium bicarbonate, and stir for 15-20 minutes.

-

Filter the mixture and concentrate the filtrate.

-

Purify the residue by silica gel chromatography to afford the benzyl ether.

Deprotection of Benzyl Ethers

The selective cleavage of benzyl ethers is a cornerstone of their utility.

This is the most common and often the cleanest method for benzyl ether deprotection.[2] It involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.

-

Mechanism and Selectivity: The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is activated. The benzyl ether coordinates to the catalyst, and the benzylic C-O bond is cleaved, yielding the free alcohol and toluene as a benign byproduct.[5] This method is highly selective for benzyl ethers and other benzylic functional groups, leaving most other functional groups, such as esters, amides, and non-benzylic ethers, intact. However, it is incompatible with functional groups that are also reduced under these conditions, such as alkenes, alkynes, and some nitro groups.[7]

Experimental Protocol: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis [2]

-

Dissolve the benzyl ether in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt. %). The catalyst loading can be adjusted based on the reactivity of the substrate.

-

Place the reaction flask in a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressure of 1-4 atm) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is usually complete within a few hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely. It should be quenched with water.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a convenient and safer alternative.[3][8]

-

Principle and Hydrogen Donors: In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[3][9] This technique avoids the need for specialized high-pressure hydrogenation equipment.

Oxidative methods can be employed for the deprotection of benzyl ethers, particularly when hydrogenolysis is not feasible due to the presence of reducible functional groups.

-

DDQ for p-Methoxybenzyl (PMB) Ethers: The p-methoxybenzyl (PMB) ether is a popular variant of the benzyl protecting group that can be selectively cleaved in the presence of other benzyl ethers. The electron-donating methoxy group facilitates oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]

-

Visible-Light-Mediated Oxidative Debenzylation: Recent advances have shown that DDQ can be used catalytically in the presence of a stoichiometric oxidant and visible light to cleave even standard benzyl ethers.[1][7] This mild protocol expands the orthogonality of the benzyl group, allowing its removal in the presence of functionalities sensitive to hydrogenation.[1]

Experimental Protocol: Oxidative Deprotection of a Benzyl Ether with DDQ [10]

-

Dissolve the benzyl ether (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv). The amount of DDQ may need to be optimized depending on the substrate.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material and the formation of a less polar spot on TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. The crude product is then purified by silica gel chromatography.

Protection of Amines: The Benzyloxycarbonyl (Cbz) Group

While direct N-benzylation is possible, the most significant application of the benzyloxy group in amine protection is in the form of the benzyloxycarbonyl (Cbz or Z) group. This carbamate protecting group is a cornerstone of peptide synthesis.[11]

Introduction of the Cbz Group

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate under basic conditions.[11]

-

Rationale: The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as sodium carbonate or sodium bicarbonate, is required to neutralize the hydrochloric acid generated during the reaction. The reaction is often performed in a biphasic system (e.g., dioxane/water or THF/water) to ensure that both the amine and the base are soluble.

Experimental Protocol: N-Cbz Protection of an Amino Acid [11]

-

Dissolve the amino acid (1.0 equiv) in a 1-2 M aqueous solution of sodium hydroxide or sodium carbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while vigorously stirring the mixture. Simultaneously, add a 2 M aqueous solution of sodium hydroxide or sodium carbonate portion-wise to maintain the pH of the solution between 9 and 10. Caution: Benzyl chloroformate is a lachrymator and should be handled in a fume hood.

-

Continue stirring at 0 °C for 1-2 hours after the addition is complete.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M hydrochloric acid. The Cbz-protected amino acid will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Deprotection of the Cbz Group

Similar to benzyl ethers, the Cbz group is most commonly removed by catalytic hydrogenolysis.[11]

-

Mechanism: The hydrogenolysis of the Cbz group proceeds via cleavage of the benzylic C-O bond, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[11]

Protection of Carboxylic Acids as Benzyl Esters

The benzyl ester is a valuable protecting group for carboxylic acids, offering stability to a range of conditions and facile removal by hydrogenolysis.[12]

Introduction of the Benzyl Ester

Benzyl esters can be prepared through standard esterification methods, such as the reaction of a carboxylic acid with benzyl alcohol under acidic conditions (Fischer esterification) or by reacting a carboxylate salt with benzyl bromide.

Deprotection of Benzyl Esters

The primary method for the deprotection of benzyl esters is catalytic hydrogenolysis, which proceeds under the same conditions as for benzyl ethers, yielding the carboxylic acid and toluene.[12]

Orthogonality and Strategic Applications

The true power of the benzyloxy group lies in its orthogonality with other common protecting groups. This allows for the selective deprotection of one functional group while others remain intact, a critical requirement in the synthesis of complex molecules.

Table 1: Orthogonality of Benzyl Group with Common Protecting Groups

| Protecting Group | Cleavage Condition | Benzyl Group Stability |

| Benzyl (Bn) | H₂, Pd/C | - |

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Stable |

| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine | Stable |

| Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride source (e.g., TBAF) | Stable |

| Acetals (e.g., MOM, THP) | Aqueous Acid | Generally Stable (can be cleaved under strong acidic conditions) |

This orthogonality is elegantly demonstrated in peptide synthesis, where the Cbz group can be used for N-terminal protection while Boc groups protect the side chains of amino acids. The Boc groups can be selectively removed with acid, leaving the Cbz group intact for further chain elongation. Subsequently, the Cbz group can be removed by hydrogenolysis.

Conclusion

The benzyloxy group is a powerful and reliable tool in the synthetic chemist's toolbox. Its robust nature, coupled with a variety of mild and selective deprotection methods, makes it an ideal choice for the protection of hydroxyl, amino, and carboxylic acid functionalities. A thorough understanding of the principles governing its introduction, stability, and cleavage, as well as its orthogonality with other protecting groups, is essential for the strategic design and successful execution of complex synthetic endeavors in drug discovery and development. The continued development of novel, milder deprotection methods, such as visible-light-mediated oxidative cleavage, further enhances the versatility and utility of this indispensable protecting group.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]4]

-

Giehl, M., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.[1]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]11]

-

Giehl, M., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.[7]

-

Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.[12]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]2]

-

Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]5]

-

Giehl, M., Pieber, B., & Seeberger, P. H. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses.[10]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.[3]

-

Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry.[8]

-

Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry.[9]

-

ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ [Image]. Retrieved from [Link]]

- Crawford, C. J., & Seeberger, P. H. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews.

-

Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health.[2]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgsyn.org [orgsyn.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

The Cornerstone of N-Heterocycles: A Technical Guide to the Applications of Aryl-1,2-diamines in Heterocyclic Chemistry